molecular formula C6H7Cl2FN2 B151702 4-Chloro-2-fluorophenylhydrazine hydrochloride CAS No. 64172-78-7

4-Chloro-2-fluorophenylhydrazine hydrochloride

Cat. No. B151702
CAS RN: 64172-78-7
M. Wt: 197.03 g/mol
InChI Key: HPKBNVJFGMBBFK-UHFFFAOYSA-N
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Description

4-Chloro-2-fluorophenylhydrazine is a chemical compound synthesized from 4-chloro-2-fluoroaniline through a series of reactions including acylation, chlorination, hydrolysis, diazotization, and reduction. The process yields a high purity product with a melting point range of 59-60°C . This compound is an intermediate that can be used in various chemical syntheses, including the production of pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of 4-chloro-2-fluorophenylhydrazine involves a method starting with 2-fluoroaniline, which undergoes acylation and chlorination to produce 4-chloro-2-fluoroaniline. This intermediate is then converted to 4-chloro-2-fluorophenylhydrazine through diazotization and subsequent reduction, with a reported yield of about 87.1% . An alternative synthesis method employs phase transfer catalysis using PEG-400, which optimizes the reaction conditions and achieves a total yield of 74% .

Molecular Structure Analysis

While the specific molecular structure analysis of 4-chloro-2-fluorophenylhydrazine is not detailed in the provided papers, related compounds have been studied using techniques such as X-ray diffraction, FTIR spectroscopy, and NMR methods . These techniques can be applied to determine the molecular geometry, confirm the presence of functional groups, and analyze the electronic environment of the atoms within the molecule.

Chemical Reactions Analysis

4-Chloro-2-fluorophenylhydrazine can participate in various chemical reactions due to its active phenylhydrazine group. It can be used to synthesize heterocyclic compounds, as seen in the preparation of pyrazole derivatives . The reactivity of phenylhydrazines with other compounds, such as 4-hydroxynonenal, has been explored, demonstrating their potential in derivatization reactions for analytical purposes .

Physical and Chemical Properties Analysis

The physical properties of 4-chloro-2-fluorophenylhydrazine, such as its melting point, have been reported . Its chemical properties can be inferred from its functional groups and molecular structure. The presence of chlorine and fluorine atoms suggests that it is likely to be reactive in electrophilic substitution reactions. The hydrazine moiety also indicates potential for nucleophilic reactions and the formation of hydrazones when reacted with carbonyl compounds .

Scientific Research Applications

Synthesis Process and Industrial Applications

Antimicrobial Activity

Research has shown that certain derivatives of 4-Chloro-2-fluorophenylhydrazine exhibit antimicrobial properties. For example, compounds synthesized with N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives showed notable antibacterial and antifungal activities. This finding is crucial in the development of new antimicrobial agents (Ahsan et al., 2016).

Pharmaceutical Research

4-Chloro-2-fluorophenylhydrazine is used in the synthesis of various pharmaceutical compounds. For instance, it has been involved in the development of neuroleptic-like activity compounds, where specific compounds with 4-chloro or 4-fluoro substituents in the phenyl group exhibited significant neuroleptic-like activity (Hino et al., 1988). This research contributes to the understanding and development of new neuroleptic drugs.

Environmental and Biological Applications

A fluorescent probe has been developed using a dicyanoisophorone fluorescent group and a 4-bromobutyryl recognition site, which can specifically sense hydrazine via an intramolecular charge transfer pathway. This probe, with its low cytotoxicity and large Stokes shift, is suitable for environmental water systems and fluorescence imaging in biological samples, indicating the potential of 4-Chloro-2-fluorophenylhydrazine derivatives in environmental and biological sensing applications (Zhu et al., 2019).

Safety And Hazards

4-Chloro-2-fluorophenylhydrazine hydrochloride is classified as an irritant . It has hazard statements H314-H290 and precautionary statements P501-P260-P234-P264-P280-P390-P303+P361+P353-P301+P330+P331-P363-P304+P340+P310-P305+P351+P338+P310-P406-P405 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

properties

IUPAC Name

(4-chloro-2-fluorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKBNVJFGMBBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382359
Record name 4-Chloro-2-fluorophenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluorophenylhydrazine hydrochloride

CAS RN

64172-78-7
Record name 4-Chloro-2-fluorophenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Chloro-2-fluorophenyl)hydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Szabó, B Varga, D Páyer-Lengyel… - Journal of medicinal …, 2009 - ACS Publications
Obesity is a major clinical problem in the western world, and many molecular targets have been explored in the search for effective therapeutic agents. One of these, antagonism of the …
Number of citations: 54 pubs.acs.org

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